3-ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-Ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its pyrazole core structure, which is substituted with various functional groups including ethoxy, ethyl, methoxyphenyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with ethyl acetoacetate to form the pyrazole core, followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy and ethyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Ethanol, acetic acid, and other oxidized derivatives.
Reduction: Ethylamine and other reduced derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological potential of this compound is significant. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: In the medical field, this compound may be explored for its pharmacological effects. Its ability to modulate biological pathways can be harnessed to develop new drugs for treating various diseases.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique structure and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole core can bind to enzymes or receptors, modulating their activity. The carboxamide group, in particular, may interact with amide-binding proteins, influencing cellular processes.
Comparison with Similar Compounds
3-Methoxyphenylpyrazole derivatives: These compounds share the methoxyphenyl group but differ in their core structures and substituents.
Ethoxy-substituted pyrazoles: These compounds have similar ethoxy groups but may differ in other substituents and core structures.
Uniqueness: 3-Ethoxy-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is unique due to its combination of functional groups and the specific arrangement of these groups on the pyrazole ring. This arrangement provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-(3-methoxyphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-18-10-13(15(17-18)21-5-2)14(19)16-11-7-6-8-12(9-11)20-3/h6-10H,4-5H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXQMXOUEQZLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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